3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine -

3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine

Catalog Number: EVT-4393207
CAS Number:
Molecular Formula: C15H13N3
Molecular Weight: 235.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom on the pyrazole ring can be alkylated to introduce various substituents [, ].
  • Condensation reactions: The pyrazole ring can participate in condensation reactions with aldehydes or ketones to form fused heterocyclic systems [, , ].
  • Metal complexation: The nitrogen atoms on the pyridine and pyrazole rings can act as donor atoms to coordinate with metal ions, forming metal complexes [, ].
Applications
  • Antimicrobial agents: Several studies have explored the antimicrobial activity of compounds containing the 3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine scaffold [, , , ]. These compounds have shown promising results against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

  • Compound Description: This compound, also known as SSR504734, serves as a starting point in the development of novel glycine transporter 1 (GlyT1) inhibitors. []
  • Relevance: SSR504734 shares a similar core structure with 3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine, featuring a central benzene ring connected to a piperidine ring. The research explores modifications to this core structure, including the introduction of heteroaromatic rings, to enhance GlyT1 inhibitory activity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: This compound, designated as TP0439150, exhibits potent GlyT1 inhibitory activity (IC50=1.8 nM) and demonstrates desirable pharmacokinetic properties, including good plasma exposure and sufficient blood-brain barrier penetration in rats. [] It shows potential for treating schizophrenia in rodent models without causing significant central nervous system side effects. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound acts as a potent and orally available GlyT1 inhibitor. [] It demonstrates a favorable pharmacokinetic profile and effectively increases cerebrospinal fluid (CSF) glycine concentrations in rats. []
  • Relevance: While structurally distinct from 3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine, this compound represents a different chemical class of potent GlyT1 inhibitors. It showcases an alternative approach to targeting GlyT1, emphasizing the diversity of potential structures for modulating this therapeutic target. []

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 acts as a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [] This compound represents the first clinical candidate for treating schizophrenia by targeting the PDE10A mechanism. []
  • Relevance: This compound and 3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine both contain a 1-methyl-1H-pyrazol core structure, albeit with different substitution patterns and additional aromatic systems. [] PF-2545920 exemplifies the exploration of diverse heterocyclic scaffolds incorporating the pyrazole motif for achieving specific biological activity profiles.

Properties

Product Name

3-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyridine

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)phenyl]pyridine

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C15H13N3/c1-18-9-7-15(17-18)13-5-2-4-12(10-13)14-6-3-8-16-11-14/h2-11H,1H3

InChI Key

LRJDRUNTPJSWFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.